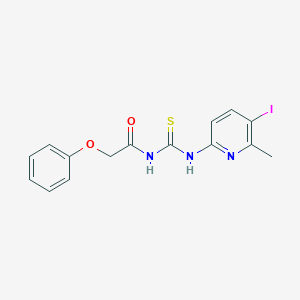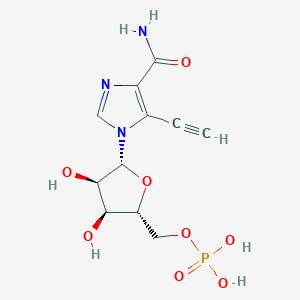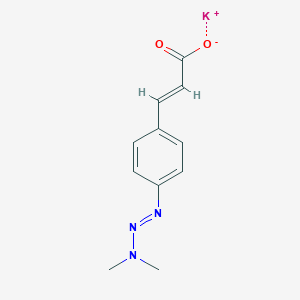
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate typically involves the reaction of DL-Arginine with butanedioic acid in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the proper formation of the salt. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried to obtain the tetrahydrate form.
Reaction Conditions:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar principles. Large-scale reactors and crystallizers are employed to handle the increased volume of reactants and products. The process involves continuous monitoring of pH and temperature to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxyl groups in DL-Arginine can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and as a precursor in the synthesis of other biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role in nitric oxide production and cardiovascular health.
Industry: Utilized in the production of dietary supplements and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate exerts its effects is primarily related to its components:
DL-Arginine: Acts as a precursor for nitric oxide synthesis, which is crucial for vasodilation and cardiovascular health. It also plays a role in protein synthesis and the urea cycle.
Butanedioic Acid: Participates in the citric acid cycle, contributing to cellular energy production.
The combination of these two compounds may enhance their individual effects, leading to improved metabolic and physiological outcomes.
Comparaison Avec Des Composés Similaires
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate can be compared with other similar compounds, such as:
L-Arginine: A naturally occurring amino acid with similar biological functions but different pharmacokinetics.
DL-Arginine hydrochloride: Another salt form of DL-Arginine with different solubility and stability properties.
Succinic acid: The free acid form of butanedioic acid, used in various industrial applications.
The uniqueness of this compound lies in its combined properties, offering potential advantages in terms of stability, solubility, and biological activity.
Propriétés
Numéro CAS |
129505-32-4 |
|---|---|
Formule moléculaire |
C16H42N8O12 |
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid;tetrahydrate |
InChI |
InChI=1S/2C6H14N4O2.C4H6O4.4H2O/c2*7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8;;;;/h2*4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,5,6)(H,7,8);4*1H2/t2*4-;;;;;/m00...../s1 |
Clé InChI |
SOIPXPAGTSWHMW-XKQYSACFSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
SMILES canonique |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O.O.O.O.O |
Synonymes |
Arg HHA arginine hemisuccinate hemisuccinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)


![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)



![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)


